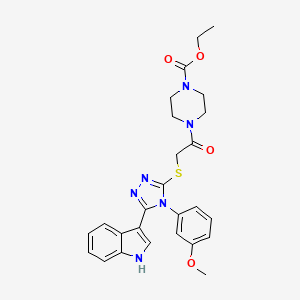

ethyl 4-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

This compound is a hybrid heterocyclic molecule integrating indole, 1,2,4-triazole, piperazine, and methoxyphenyl moieties. Its structure features:

- Ethyl piperazine-1-carboxylate as a polar, flexible backbone, enhancing solubility and bioavailability .

- A thioacetyl linker bridging the piperazine core to the triazole ring, which may influence metabolic stability and redox properties .

- 5-(1H-Indol-3-yl) and 4-(3-methoxyphenyl) substituents on the triazole ring, contributing to π-π stacking interactions and receptor-binding affinity, particularly in anticancer or CNS-targeted applications .

Synthetic routes typically involve sequential cyclization (e.g., hydrazine-mediated triazole formation) and nucleophilic substitution for thioether linkage, as seen in analogous compounds .

Properties

IUPAC Name |

ethyl 4-[2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4S/c1-3-36-26(34)31-13-11-30(12-14-31)23(33)17-37-25-29-28-24(21-16-27-22-10-5-4-9-20(21)22)32(25)18-7-6-8-19(15-18)35-2/h4-10,15-16,27H,3,11-14,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZYBQWFMVNQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates several pharmacologically active moieties. This article aims to provide a detailed overview of its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Indole ring : Known for various biological activities including anticancer properties.

- Triazole ring : Recognized for antifungal and antibacterial effects.

- Piperazine moiety : Often associated with psychoactive effects and used in the development of various pharmaceuticals.

Antifungal Activity

Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. Triazoles act by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes. Studies have shown that derivatives of triazoles can effectively combat species such as Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL for potent derivatives .

Antibacterial Activity

The compound's potential as an antibacterial agent has been highlighted in various studies. The incorporation of the piperazine structure enhances its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to effective inhibition against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The indole component is pivotal in anticancer research. Indole derivatives have been documented to exhibit cytotoxicity against various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been noted to enhance the efficacy of established chemotherapeutics, potentially due to its ability to modulate drug resistance pathways .

The biological activity of ethyl 4-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety inhibits essential enzymes in fungi and bacteria.

- Cell Membrane Disruption : The compound's structural components may disrupt microbial cell membranes.

- Apoptosis Induction : The indole part can trigger programmed cell death in cancer cells.

Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives against C. albicans. The results indicated that compounds similar to ethyl 4-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate exhibited significant antifungal activity with MIC values significantly lower than traditional antifungals .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects of piperazine-based compounds against multi-drug resistant strains. The results demonstrated that the compound could inhibit bacterial growth effectively, suggesting its potential as a new antibacterial agent .

Summary of Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings:

Bioactivity :

- The indole-triazole-thioacetyl motif in the target compound is structurally distinct from sulfonamide or pyridine analogs, suggesting unique interactions with biological targets (e.g., kinases or DNA repair enzymes) .

- Compounds with thioether linkers (e.g., ) exhibit enhanced membrane permeability compared to sulfonamides , but may show higher metabolic lability.

Synthetic Complexity :

- The target compound’s synthesis is more complex than piperidine-linked analogs due to triazole cyclization and thioether formation steps .

Piperazine carboxylates generally improve solubility over non-polar analogs (e.g., furan derivatives ) .

Toxicity :

- Thioacetyl-containing compounds (e.g., ) may exhibit hepatotoxicity at high doses, necessitating structural optimization for safety .

Table 2: Physicochemical Properties

Research Implications

- Structural Optimization : Replacing the thioacetyl with a sulfonamide or stabilized ether linker could improve metabolic stability .

- Activity Screening : Prioritize assays against cancer cell lines (e.g., MCF-7, HepG2) and kinase targets (e.g., EGFR, VEGFR) due to indole-triazole synergy .

- Toxicity Profiling : Evaluate hepatic and renal toxicity in vitro to guide further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.